1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride

Stereochemistry Muscarinic Receptor Enantioselectivity

Sourcing enantiopure chiral intermediates with reliable stereochemistry often delays lead optimization. This (R)-configured pyrrolidine hydrochloride solves that by providing a defined chiral center and a reactive chloromethyl handle for direct diversification. - Defined (R)-stereochemistry at C2 for enantioselective synthesis of drug candidates. - Reactive chloromethyl group enables rapid nucleophilic substitution with amines, thiols, or alkoxides. - Crystalline hydrochloride salt ensures batch-to-batch consistency and ease of handling in scale-up.

Molecular Formula C12H17Cl2N
Molecular Weight 246.17608
CAS No. 1226950-67-9
Cat. No. B1148582
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride
CAS1226950-67-9
Molecular FormulaC12H17Cl2N
Molecular Weight246.17608
Structural Identifiers
SMILESC1CC(N(C1)CC2=CC=CC=C2)CCl.Cl
InChIInChI=1S/C12H16ClN.ClH/c13-9-12-7-4-8-14(12)10-11-5-2-1-3-6-11;/h1-3,5-6,12H,4,7-10H2;1H
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Benzyl-2-(chloromethyl)pyrrolidine Hydrochloride: Chiral Building Block


1-Benzyl-2-(chloromethyl)pyrrolidine hydrochloride (CAS 1226950-67-9) is the hydrochloride salt of a chiral pyrrolidine derivative, characterized by a pyrrolidine ring substituted with a benzyl group at the nitrogen and a chloromethyl group at the 2-position in the (R)-configuration [1]. This compound serves primarily as a chiral building block and synthetic intermediate in medicinal chemistry, where its defined stereochemistry is critical for constructing enantiomerically pure drug candidates . Its reactive chloromethyl group enables further functionalization via nucleophilic substitution to introduce diverse pharmacophores .

1-Benzyl-2-(chloromethyl)pyrrolidine HCl: Non-Substitutable Scaffold


Simple pyrrolidine analogs cannot substitute for this specific compound because its unique combination of a chiral (R)-configuration at C2, a reactive chloromethyl leaving group, and an N-benzyl substituent collectively dictate a specific reactivity and stereochemical outcome in subsequent reactions . The hydrochloride salt form further influences solubility, stability, and handling properties compared to the free base . Replacing it with an (S)-enantiomer, a racemate, or a differently N-substituted analog would yield a different stereoisomer or a distinct scaffold, leading to altered biological activity, pharmacokinetics, or synthetic utility [1].

1-Benzyl-2-(chloromethyl)pyrrolidine Hydrochloride: Key Differentiators vs. Analogs


(R)- vs (S)-Enantiomer: Chirality-Driven Activity Differences

The (R)-enantiomer of the 2-chloromethylpyrrolidine scaffold is known to confer distinct biological properties compared to the (S)-enantiomer. For the close structural analog BM 130 (N-[4-(2-chloromethylpyrrolidine)-2-butynyl]-2-pyrrolidone), the (+)- and (-)-enantiomers showed quantifiable differences in in vivo toxicity and receptor alkylation kinetics [1]. While direct data for 1-benzyl-2-(chloromethyl)pyrrolidine is not published, this class-level evidence strongly supports that the (R)-configuration of CAS 1226950-67-9 is a critical determinant of pharmacological outcome, making the enantiopure form essential for reproducible research.

Stereochemistry Muscarinic Receptor Enantioselectivity

Hydrochloride Salt vs. Free Base: Stability and Handling

The hydrochloride salt (CAS 1226950-67-9) provides practical advantages over the free base (CAS 161564-02-9). The salt form typically exhibits higher aqueous solubility and improved solid-state stability, which are critical for reproducible weighing and formulation in a research setting . While quantitative solubility data for this specific compound are not publicly available, the general class property of hydrochloride salts confers a procurement advantage for laboratories requiring a stable, easily handled form of the chiral building block.

Salt Form Stability Solubility

N-Benzyl vs. N-Cbz Protection: Atom Economy Advantage

The N-benzyl group in CAS 1226950-67-9 serves as a protecting group that can be cleaved under mild hydrogenolysis conditions, a strategic advantage over the N-Cbz (carboxybenzyl) analog (e.g., CAS 61350-66-1) . The benzyl group has a lower molecular weight (91.13 Da) compared to the Cbz group (135.12 Da), contributing to a better atom economy for the final deprotected product [1]. This difference is quantifiable and directly impacts the efficiency of multi-step syntheses where the pyrrolidine nitrogen must be unmasked.

Protecting Group Strategy Synthetic Efficiency Atom Economy

2-Chloromethyl vs. 2-Hydroxymethyl: Electrophilic Reactivity

The chloromethyl group at the 2-position is a superior leaving group compared to a hydroxyl group, enabling efficient SN2 reactions with a wide range of nucleophiles without the need for prior activation . This is a key differentiator from 1-benzyl-2-(hydroxymethyl)pyrrolidine, which would require conversion to a mesylate or tosylate for similar reactivity. The chloromethyl group thus provides a direct, atom-economic entry point for installing amines, thiols, and other pharmacophores onto the chiral pyrrolidine scaffold.

Reactivity Nucleophilic Substitution Chemical Diversification

1-Benzyl-2-(chloromethyl)pyrrolidine Hydrochloride: Primary Applications


Enantioselective Synthesis of Muscarinic Receptor Ligands

The defined (R)-stereochemistry of this compound makes it the ideal starting material for synthesizing a specific enantiomer of muscarinic receptor ligands, where the (R)-configuration is required for target engagement. Using the (S)-enantiomer or a racemate would lead to a mixture of active and inactive stereoisomers, complicating biological evaluation [1].

Chiral Scaffold for Compound Library Synthesis

The combination of a chiral pyrrolidine core and a reactive chloromethyl handle allows for rapid, parallel diversification. The N-benzyl group provides a stable yet cleavable protecting group, while the chloromethyl group enables direct nucleophilic displacement with amines, thiols, or alkoxides to generate compound libraries .

Enantiopure Intermediates for Pesticides and Pharmaceuticals

Patents on pesticidal arylpyrrolidines and pharmaceutical pyrrolidine derivatives highlight the need for chiral intermediates. The (R)-enantiomer of 1-benzyl-2-(chloromethyl)pyrrolidine hydrochloride serves as a key advanced intermediate in these synthetic routes, where its specific stereochemistry is essential for the biological activity of the final product [2].

Stable Salt Form for Scale-Up Studies

For process chemistry and scale-up experiments, the hydrochloride salt is preferred over the free base due to its crystalline nature, ease of handling, and resistance to degradation. This ensures batch-to-batch consistency in early-stage development .

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